molecular formula C11H11N3O2 B15054283 Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

Cat. No.: B15054283
M. Wt: 217.22 g/mol
InChI Key: DXLQCMYZSJOGDG-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the methyl ester group allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

methyl 4-(1-methyl-1,2,4-triazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-12-10(13-14)8-3-5-9(6-4-8)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLQCMYZSJOGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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